

SHP844: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases. Its role in regulating cell proliferation, differentiation, and survival has made it a compelling target in oncology. SHP844 is a novel allosteric inhibitor of SHP2 that operates through a unique mechanism of action. Unlike inhibitors that target the active site, SHP844 binds to a distinct, secondary allosteric pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. This technical guide provides an in-depth overview of SHP844, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of its effects on the MAPK signaling pathway.

Introduction to SHP2 and Allosteric Inhibition

SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail.[1][2] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site.[2] Activation of SHP2 occurs upon binding of the SH2 domains to phosphotyrosine residues on upstream signaling partners, which induces a conformational change that releases the N-SH2 domain from the PTP domain, thereby exposing the catalytic site.[3]



Allosteric inhibitors of SHP2, such as SHP099 and **SHP844**, function by stabilizing the closed, auto-inhibited conformation of the enzyme.[2][4] This mechanism offers a high degree of selectivity over other phosphatases, as the allosteric binding sites are unique to SHP2.

SHP844: A Second-Site Allosteric Inhibitor

SHP844 was identified through screening efforts aimed at discovering novel mechanisms for SHP2 inhibition.[4] It represents a class of inhibitors that bind to a previously unexplored allosteric site, distinct from the pocket occupied by well-characterized inhibitors like SHP099.[2] [4]

Mechanism of Action

X-ray crystallography has revealed that **SHP844** binds to a cleft formed at the interface of the N-terminal SH2 and PTP domains.[4] This binding event stabilizes the auto-inhibited conformation of SHP2, locking the enzyme in an inactive state. A remarkable finding is that **SHP844** and SHP099 can bind simultaneously to their respective allosteric sites, leading to cooperative biochemical inhibition and enhanced downstream pathway modulation.[4]

Quantitative Data for SHP844

The following table summarizes the key quantitative data for **SHP844** in biochemical and cellular assays.

Parameter	Value	Assay Type	Notes
IC50	18.9 μΜ	Biochemical Inhibition Assay	Inhibition of SHP2 phosphatase activity. [5]
Cellular Activity	43% reduction of DUSP6 mRNA	Cellular Assay (KYSE- 520 cells)	At a concentration of 30 μΜ.[6]

Signaling Pathways and Experimental Workflows SHP2 and the RAS-MAPK Signaling Pathway



SHP2 is a critical positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling pathway.[7] Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and, upon activation, dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[7] Activated ERK can then translocate to the nucleus to regulate gene expression, promoting cell proliferation and survival. Allosteric inhibition of SHP2 by SHP844 prevents this cascade, leading to a reduction in p-ERK levels and the expression of downstream target genes like DUSP6.[4]

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// Edges RTK -> Grb2 [label=" recruits"]; Grb2 -> SOS; Grb2 -> SHP2; SOS -> Ras_GDP [label=" activates"]; Ras_GDP -> Ras_GTP; SHP2 -> Ras_GTP [style=dashed, arrowhead=tee, label=" dephosphorylates\ninhibitory sites on\nRas activators"]; Ras_GTP -> Raf; Raf -> MEK; MEK -> ERK; ERK -> pERK; pERK -> Proliferation [label=" promotes"]; SHP844 -> SHP2 [arrowhead=tee, color="#EA4335", label=" inhibits"];

// Invisible edges for alignment {rank=same; Grb2; SOS; SHP2;} {rank=same; Ras_GDP; Ras_GTP;} } .dot Caption: SHP2-mediated activation of the RAS-MAPK pathway and its inhibition by **SHP844**.

Experimental Workflow for SHP844 Characterization

The characterization of **SHP844** involves a series of biochemical and cellular assays to determine its potency, mechanism of action, and cellular effects.



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// Edges start -> biochemical; biochemical -> ic50; biochemical -> binding; biochemical -> cellular; cellular -> cell_viability; cellular -> pathway; pathway -> end; } .dot Caption: General experimental workflow for the characterization of **SHP844**.

Experimental Protocols Recombinant SHP2 Expression and Purification

- Vector: Full-length human PTPN11 (residues 1-594) can be cloned into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6).
- Expression: The construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
 Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) overnight.
- Purification:
 - Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.
 - The lysate is cleared by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).
 - The column is washed extensively, and the protein is eluted.



- If necessary, the affinity tag is cleaved by a specific protease (e.g., thrombin or TEV protease).
- A final purification step using size-exclusion chromatography is performed to obtain highly pure and monomeric SHP2.

SHP2 Biochemical Inhibition Assay

This assay measures the ability of **SHP844** to inhibit the phosphatase activity of SHP2.

- Materials:
 - Purified recombinant full-length SHP2.
 - A dually phosphorylated peptide substrate, such as one derived from insulin receptor substrate 1 (IRS-1), to activate SHP2.[3]
 - A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate
 (DiFMUP).[7]
 - Assay buffer: e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[7]
 - 384-well black plates.
 - Fluorescence plate reader.
- Procedure:
 - Prepare a working solution of SHP2 (e.g., 0.5 nM final concentration) in the assay buffer.
 [7]
 - To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 phosphopeptide.
 - Serially dilute SHP844 in DMSO and then in the assay buffer.
 - In a 384-well plate, add the SHP2/IRS-1 complex and the diluted SHP844. Incubate for a
 defined period (e.g., 30 minutes) at room temperature.



- Initiate the phosphatase reaction by adding DiFMUP to a final concentration corresponding to its Km value for SHP2.[7]
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.
- Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the direct binding of a ligand to its target protein in a cellular environment.

- · Materials:
 - Cells expressing the target protein (e.g., KYSE-520).
 - SHP844.
 - PBS and lysis buffer with protease and phosphatase inhibitors.
 - PCR tubes or a thermal cycler.
 - Equipment for protein quantification (e.g., Western blotting apparatus).
- Procedure:
 - Treat cultured cells with either vehicle (DMSO) or SHP844 at the desired concentration for a specific time (e.g., 1 hour).
 - Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.



- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
- Analyze the amount of soluble SHP2 in the supernatant by Western blotting using a specific anti-SHP2 antibody.
- A shift in the melting curve to a higher temperature in the presence of SHP844 indicates target engagement.[8]

KYSE-520 Cellular Assay for MAPK Pathway Inhibition

This assay assesses the effect of **SHP844** on the downstream MAPK signaling pathway in a relevant cancer cell line.

- · Cell Culture:
 - Culture KYSE-520 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Treatment:
 - Seed KYSE-520 cells in appropriate culture plates (e.g., 6-well plates).
 - Once the cells reach a suitable confluency (e.g., 70-80%), treat them with varying concentrations of SHP844 or vehicle (DMSO) for a specified time (e.g., 24 hours).
- Analysis of DUSP6 mRNA Levels (qRT-PCR):
 - After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
 - Synthesize cDNA from the RNA using a reverse transcription kit.
 - Perform quantitative real-time PCR (qRT-PCR) using primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
 - \circ Calculate the relative expression of DUSP6 mRNA using the $\Delta\Delta$ Ct method.[4]



- Analysis of p-ERK Levels (Western Blotting):
 - After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2), total ERK (t-ERK), and a loading control (e.g., β-actin or GAPDH).
 - Incubate with appropriate HRP-conjugated secondary antibodies and detect the signals using an enhanced chemiluminescence (ECL) system.
 - Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Conclusion

SHP844 represents an important tool for studying the biology of SHP2 and the consequences of its inhibition. Its unique mechanism of binding to a second allosteric site opens up new avenues for therapeutic intervention, including the potential for dual allosteric inhibition to achieve enhanced efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development and characterization of SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of SHP844 and its analogs is warranted to fully assess its therapeutic potential.

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- To cite this document: BenchChem. [SHP844: A Technical Guide to a Novel Allosteric Inhibitor of SHP2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073157#shp844-as-a-shp2-allosteric-inhibitor]

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